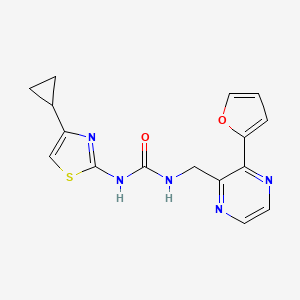

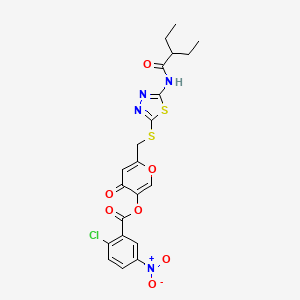

![molecular formula C20H22N2O5 B2537990 3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-46-0](/img/structure/B2537990.png)

3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as oxadiazole rings and methoxy-substituted phenyl groups, which are known to exhibit significant biological properties, including antimicrobial and antiproliferative activities .

Synthesis Analysis

The synthesis of related compounds involves starting materials like 2,4-dimethoxybenzoic acid, which is used to create a series of 1,3,4-oxadiazole derivatives with potential antimicrobial activity . Another paper describes the design and synthesis of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4, which are synthesized to evaluate their biological activities, particularly their antiproliferative effects against cancer cell lines . These methods could potentially be adapted for the synthesis of the compound , given the structural similarities.

Molecular Structure Analysis

The molecular structure of oxadiazole and oxadiazoline derivatives is characterized by the presence of a heterocyclic oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This ring structure is crucial for the biological activity of these compounds. The presence of methoxy groups on the phenyl rings is also significant, as it can influence the electronic properties of the molecule and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives is influenced by the electron-donating methoxy groups, which can affect the electrophilic and nucleophilic properties of the compound. These properties are essential for the interaction of the compounds with biological targets, such as tubulin, which is involved in the mechanism of action of antiproliferative agents . The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, which are important for the antimicrobial activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl rings and the heterocyclic core. The presence of methoxy groups can increase the lipophilicity of the molecule, which is an important factor for the cellular uptake and distribution of the compound within the body. The stability of the oxadiazole ring is also crucial for the pharmacokinetic properties of these compounds .

Scientific Research Applications

Organic Synthesis and Biological Activity

Compounds with similar structural features, including oxadiazole rings and methoxy substituents, have been synthesized and evaluated for their biological activities. For instance, derivatives of oxadiazoles have shown potent antiproliferative activities against multiple cancer cell lines due to their ability to disrupt microtubule formation. This suggests that compounds like "3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" could be explored for anticancer properties or as lead compounds in drug discovery efforts (Lee et al., 2010).

Antimicrobial and Anti-Proliferative Activities

Research on oxadiazole derivatives has also highlighted their broad-spectrum antibacterial activities and potential anti-proliferative effects. Some oxadiazole N-Mannich bases have demonstrated significant inhibitory activities against pathogenic bacteria and fungi, alongside promising anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021). These findings underscore the versatility of oxadiazole compounds in developing new antimicrobial and anticancer agents.

Environmental and Material Science Applications

Beyond biological activities, compounds with methoxy and oxadiazole groups have been studied for their environmental degradation capabilities and material science applications. For example, the bacterial degradation of compounds with trimethoxy substituents has been investigated, highlighting the microbial conversion of complex organic molecules into simpler forms, which could have implications for environmental cleanup strategies (Donnelly & Dagley, 1981).

properties

IUPAC Name |

10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20-11-14(13-6-5-7-16(25-3)18(13)27-20)21-19(23)22(20)12-8-9-15(24-2)17(10-12)26-4/h5-10,14H,11H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHMAPNFPTUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

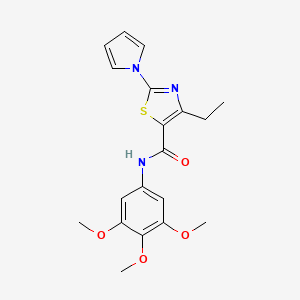

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)

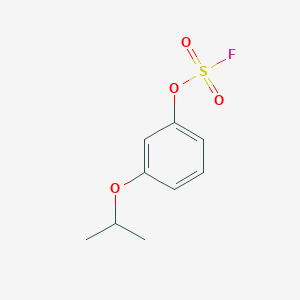

![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)

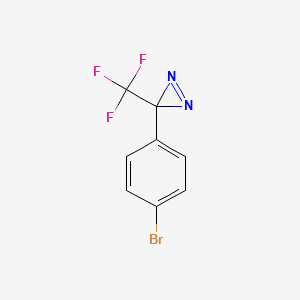

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)